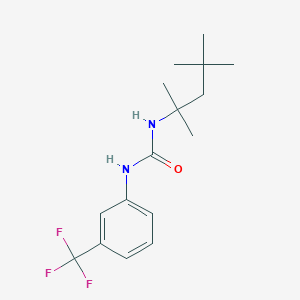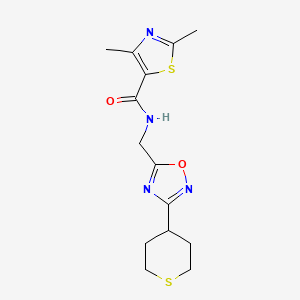
2,4-dimethyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H18N4O2S2 and its molecular weight is 338.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Compound Formation
The compound 2,4-dimethyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide is related to a class of chemicals involved in the synthesis of novel heterocyclic compounds. These compounds are significant for their potential as anti-inflammatory and analgesic agents. For instance, similar structures have been synthesized from reactions involving benzofuran derivatives and amino-thiouracil, leading to compounds with cyclooxygenase inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antibacterial Applications
Compounds with structural similarities have been designed and synthesized for their antibacterial properties. Research in this area has yielded compounds displaying promising antibacterial activity against common pathogens like Staphylococcus aureus and Bacillus subtilis, indicating the potential of such molecules in addressing antibiotic resistance and infection control (Palkar et al., 2017).
Recyclization and Chemical Transformations
The compound is also relevant in studies focusing on recyclization reactions of heterocycles, a process important for the creation of new chemical entities. Such reactions contribute to the development of compounds with varied biological activities, enhancing the diversity of available pharmaceuticals (Shvaika et al., 1976).
Cysteine Derivative Synthesis
Research into thiazoline derivatives, closely related to the given compound, has led to the development of cysteine derivatives incorporating cyclopropyl groups. These compounds show promise in various fields, including as intermediates for further chemical synthesis and potential therapeutic applications (Nötzel et al., 2001).
Antimicrobial and Action Mechanism Studies
The study of 1,3,4-oxadiazole thioether derivatives, which share a core structural motif with the compound , has revealed significant antibacterial activities against plant pathogens. This research not only adds to the arsenal against bacterial diseases in agriculture but also offers insight into the action mechanisms of these compounds, highlighting their potential for broader antimicrobial applications (Song et al., 2017).
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity that this compound exhibits.
Mode of Action
It is known that the thiazole ring, a key structural component of this compound, can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound could interact with its targets through these mechanisms, leading to changes in the target’s function.
Biochemical Pathways
Given the diverse biological activities associated with thiazole derivatives , it can be inferred that this compound could potentially affect a wide range of biochemical pathways. The exact pathways would depend on the specific biological activity of the compound.
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes This suggests that the compound could have good bioavailability
Result of Action
Given the diverse biological activities associated with thiazole derivatives , it can be inferred that this compound could have a wide range of effects at the molecular and cellular level. The exact effects would depend on the specific biological activity of the compound.
Action Environment
It is known that the thiazole ring, a key structural component of this compound, is stable and resistant to reactivity with electrophiles This suggests that the compound could be stable under a variety of environmental conditions
Eigenschaften
IUPAC Name |
2,4-dimethyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c1-8-12(22-9(2)16-8)14(19)15-7-11-17-13(18-20-11)10-3-5-21-6-4-10/h10H,3-7H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHXZNTWYQAJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=NC(=NO2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-8-(2-chlorobenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2753193.png)

![2-(5-bromo-2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2753195.png)

![1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B2753201.png)
![Ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate](/img/structure/B2753202.png)
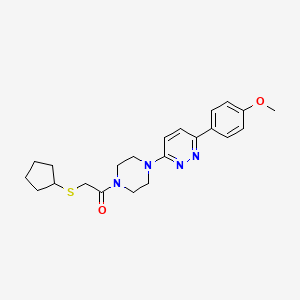
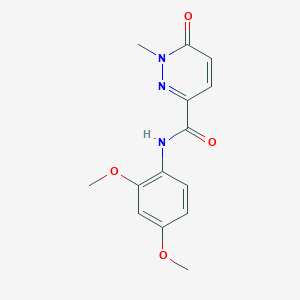
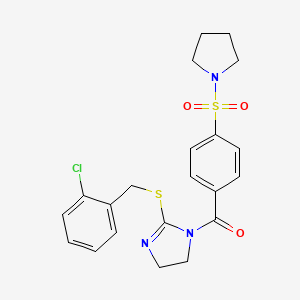
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide](/img/structure/B2753209.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2753210.png)
![2-[2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester](/img/structure/B2753211.png)
![N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2753212.png)
